8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the cyclopentanecarbonyl precursor. This precursor is then reacted with 4-chlorophenyl derivatives under controlled conditions to form the desired bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby influencing the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
- 8-[1-(4-fluorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
- 8-[1-(4-bromophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
- 8-[1-(4-methylphenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
Uniqueness
What sets 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane apart from similar compounds is its specific substitution pattern and the resulting electronic and steric effects.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c19-14-5-3-13(4-6-14)18(9-1-2-10-18)17(21)20-15-7-8-16(20)12-22-11-15/h3-6,15-16H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCXNPAQFBBIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3COC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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